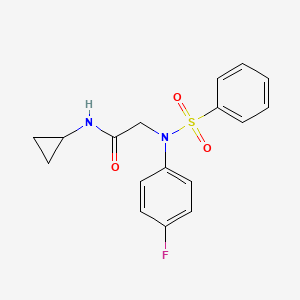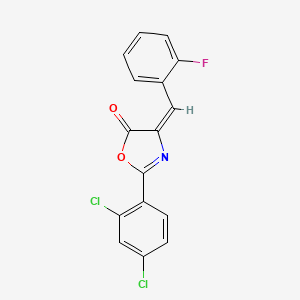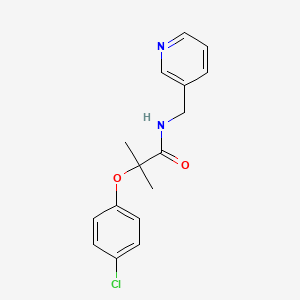
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission and plasticity.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in regulating synaptic transmission and plasticity, and has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide modulates the release of neurotransmitters such as glutamate, dopamine, and GABA, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior, increase social interaction, and improve cognitive function. N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated for its potential neuroprotective effects in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of the glutamatergic system. N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective and potent mGluR5 antagonists, which could lead to improved therapeutic outcomes. Another area of research is the investigation of the role of mGluR5 in the pathogenesis of various neurological and psychiatric disorders. Finally, the potential neuroprotective effects of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the context of neurodegenerative diseases warrant further investigation.
Méthodes De Synthèse
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of cyclopropylamine, which is then reacted with 4-fluorobenzaldehyde to form the corresponding imine. The imine is reduced to the amine using sodium borohydride, followed by reaction with phenylsulfonyl chloride to afford N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its potential in treating drug addiction, as mGluR5 has been implicated in drug-seeking behavior. In addition, N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, as mGluR5 has been shown to play a role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIAUVXTDUJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)
![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)


![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)
![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)